molecular formula C18H22N2O3S B5699738 N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Cat. No. B5699738
M. Wt: 346.4 g/mol
InChI Key: BPIHFUAWAAISIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, also known as MP-470, is a small molecule inhibitor of DNA-dependent protein kinase (DNA-PK) and is currently being studied for its potential use in cancer treatment.

Mechanism of Action

N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide works by inhibiting DNA-PK, an enzyme that plays a critical role in DNA repair and cell survival. By inhibiting DNA-PK, this compound disrupts the DNA damage response pathway and induces cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory and neuroprotective effects. It has been shown to reduce inflammation in the brain and protect against neuronal damage in various preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide is that it is a small molecule inhibitor, which makes it easier to administer and study in lab experiments. However, one limitation is that it may not be effective in all types of cancer and may have limited efficacy in certain patient populations.

Future Directions

There are several future directions for N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide research. One area of interest is in combination therapy with other cancer treatments, such as radiation or chemotherapy. Another area of interest is in identifying biomarkers that can predict which patients will respond best to this compound treatment. Additionally, further research is needed to better understand the potential anti-inflammatory and neuroprotective effects of this compound.

Synthesis Methods

N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-N-isopropylbenzamide with N-methyl-N-(phenylsulfonyl)amine in the presence of a base. The resulting intermediate is then treated with sodium hydride and methyl iodide to form the final product.

Scientific Research Applications

N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to sensitize cancer cells to radiation and chemotherapy, making them more susceptible to treatment. It has also been shown to inhibit tumor growth and metastasis in various preclinical models.

properties

IUPAC Name

4-[(N-methylsulfonylanilino)methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14(2)19-18(21)16-11-9-15(10-12-16)13-20(24(3,22)23)17-7-5-4-6-8-17/h4-12,14H,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIHFUAWAAISIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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